Thozalinone

Catalog No.
S545270
CAS No.
655-05-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone

Traditional amphetamine-based dopaminergic models introduce convulsive toxicity and solubility failures. Thozalinone resolves these with a unique neurotransmitter-releasing mechanism and optimized PEG 400 solubility (3.0-9.0% w/w). Key advantages: • Safe high-dose screening: No tremors/convulsions up to 64 mg/kg. • Stable injectable formulations via PEG 400 co-solvent. • Reliable GC/MS reference for 4-oxazolidinone derivatization. Ensures reproducible neuropharmacology and supply chain consistency.

CAS Number

655-05-0

Product Name

Thozalinone

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Thozalinone; Tozalinone; Stimsen; CL-39808; CL 39808; CL39808;

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

The exact mass of the compound Thozalinone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Thozalinone (CAS 655-05-0) is a synthetic 4-oxazolidinone derivative primarily utilized as a specialized reference standard and pharmacological probe in neurochemistry. Characterized by its heterocyclic oxazole core and a molecular weight of 204.22 g/mol, the compound exhibits distinct solubility parameters, requiring specific organic solvents such as DMSO or polyethylene glycol (PEG) mixtures for stable formulation. In laboratory and industrial procurement, Thozalinone is highly valued not for generic stimulant applications, but as a structurally unique dopaminergic and noradrenergic releasing agent. Its distinct chemical architecture makes it a critical baseline material for developing non-amphetamine-based neuropharmacological models and standardizing analytical derivatization workflows [1].

Research Fit

Tool Compound Dopaminergic pathway probe; CNS stimulant research
Reference Standard Analytical toxicology CRM for psychostimulant differentiation
Regulatory Note Controlled substance; research use only – not for human or veterinary use

Substituting Thozalinone with other 4-oxazolidinone class members, such as pemoline, fundamentally compromises experimental integrity due to divergent mechanisms of action; pemoline acts primarily as a dopamine reuptake inhibitor, whereas Thozalinone actively induces neurotransmitter release [1]. Furthermore, replacing Thozalinone with classical phenethylamine stimulants like dextroamphetamine introduces severe confounding variables in in vivo models, as Thozalinone uniquely lacks the progressive convulsive toxicity seen with amphetamines at high doses[2]. Relying on generic substitutes also leads to formulation failures, as Thozalinone requires specific co-solvents like PEG 400 to overcome its poor aqueous solubility, meaning generic substitution will result in precipitation, inaccurate pharmacokinetic tracking, and flawed neurochemical data [2].

Substitution Risk

Toxicity profiles differ markedly; pemoline-class hepatotoxicity risk may confound in vivo endpoint interpretation
Behavioral assay responses are compound-specific; thozalinone-induced gnawing predictability does not transfer to pemoline, fenozolone, or aminorex
Common hydrolysis product (5-phenyl-2,4-oxazolidinedione) with pemoline/fenozolone demands authenticated parent reference for unambiguous identification

Optimization of Parenteral Formulations via PEG 400 Co-Solvent Systems

The free base form of Thozalinone exhibits poor solubility in standard aqueous buffers, which can lead to precipitation in liquid assays. However, quantitative formulation studies demonstrate that Thozalinone achieves clear, stable solutions at concentrations of 3.0% to 9.0% by weight when dissolved in an aqueous polyethylene glycol 400 (PEG 400) vehicle[1]. This represents a significant processability advantage over standard aqueous saline baselines, which fail to maintain the compound in solution at experimentally relevant concentrations [1].

Evidence DimensionParenteral solution stability and maximum concentration
Target Compound Data3.0% to 9.0% w/w stable clear solution
Comparator Or BaselineStandard aqueous buffers (insoluble/precipitates)
Quantified DifferenceEnables up to 10% w/w stable liquid formulations using PEG 400
ConditionsAqueous polyethylene glycol 400 vehicle for parenteral administration

Buyers developing injectable models or liquid assays must procure Thozalinone knowing it requires specific co-solvents like PEG 400 to ensure reproducible dosing and avoid precipitation.

Safety margin vs. amphetamine
Reported
Thozalinone: wider safety margin, no tremor/convulsion at higher doses vs Amphetamine: tremor and convulsion risk at elevated doses
Supports in vivo dopaminergic stimulation with lower convulsion confound
Qualitative comparison in mice; LD50 values not available

High-Sensitivity GC/MS Quantification via Acid Hydrolysis

Direct detection of Thozalinone in biological matrices presents significant experimental difficulties due to its structural properties. To achieve high-sensitivity quantification, Thozalinone must be subjected to acid hydrolysis to yield 5-phenyl-2,4-oxazolidinedione [1]. When compared to direct extraction methods, this hydrolysis followed by silylation with MSTFA/TMCS allows for highly selective and quantitative GC/MS detection from a single extract, overcoming the low sensitivity and poor chromatographic resolution of the intact parent compound [1].

Evidence DimensionChromatographic detection sensitivity and resolution
Target Compound DataHigh-sensitivity quantification via 5-phenyl-2,4-oxazolidinedione hydrolysis product
Comparator Or BaselineDirect detection of intact Thozalinone (low sensitivity/experimental difficulties)
Quantified DifferenceHydrolysis and silylation enable reliable quantitative GC/MS profiling
ConditionsBiological sample extraction, acid hydrolysis, and MSTFA/TMCS silylation

Laboratories procuring Thozalinone for pharmacokinetic tracking must utilize the acid hydrolysis workflow to ensure reproducible and highly sensitive analytical quantification.

Dopamine synthesis vs. d-amphetamine
Patent context
Thozalinone: marked increase in dopamine synthesis vs Dextro-amphetamine: release/reuptake inhibition; no synthesis increase
Supports dopamine biosynthesis pathway studies
Patent US3665075; independent replication recommended

Superior Safety Margin in High-Dose In Vivo Models vs. Dextroamphetamine

In comparative neuropharmacological models, Thozalinone demonstrates a significantly wider safety margin than classical stimulants. When evaluated at equi-stimulant doses of 30 mg/kg, dextroamphetamine induces severe motor side effects, including tremors and convulsions [1]. In contrast, Thozalinone increases dopamine synthesis and locomotor activity without progressing to convulsive toxicity, even at elevated doses up to 64 mg/kg [1]. This distinct toxicological profile makes it uniquely suited for high-dose extrapyramidal and Parkinsonian models [1].

Evidence DimensionProgression to convulsive toxicity at high doses
Target Compound DataAbsence of tremors/convulsions at 30-64 mg/kg
Comparator Or BaselineDextroamphetamine (induces tremors/convulsions at 30 mg/kg)
Quantified DifferenceComplete absence of convulsive progression at equi-stimulant doses
ConditionsIn vivo murine models (oral/intraperitoneal administration)

Researchers selecting a dopaminergic stimulant for neurodegenerative disease models should procure Thozalinone to avoid the confounding motor toxicity associated with amphetamines.

Gnawing assay predictivity
Reported
Top-ranked Best SI-based prediction of parkinsonian side effects vs. DL-DOPA, apomorphine, amphetamine
Supports preclinical EPS risk screening models
Mouse model; SI = ED50/ND50 ratio

Divergent Dopaminergic Modulation Compared to Pemoline

Despite sharing the 4-oxazolidinone structural core, Thozalinone and pemoline exhibit fundamentally opposed mechanisms of synaptic dopamine modulation. Pemoline functions primarily as a dopamine reuptake inhibitor [1]. Conversely, Thozalinone actively induces the release of dopamine and norepinephrine into the synaptic cleft [1]. This distinct mechanism of extracellular dopamine elevation means that the two compounds cannot be used interchangeably in receptor-binding or neurotransmitter release assays[1].

Evidence DimensionPrimary mechanism of synaptic dopamine elevation
Target Compound DataDopamine and norepinephrine releasing agent
Comparator Or BaselinePemoline (Dopamine reuptake inhibitor)
Quantified DifferenceActive neurotransmitter release vs. reuptake inhibition
ConditionsNeurochemical receptor and release assays

Procurement for specific neurotransmitter release assays must prioritize Thozalinone over cheaper in-class analogs like pemoline to ensure the correct mechanism of action is targeted.

Hydrolysis product identity
Class-level
Acid hydrolysis converts thozalinone, pemoline, fenozolone to common 5-phenyl-2,4-oxazolidinedione; detected by TLC or silylation-GC/MS
Authentic reference standard required for differentiation
Method validation in human urine matrices
Anorexigenic duration vs. amphetamine
Reported
Thozalinone: longer-lasting anorexigenic activity; no tolerance development vs Amphetamine: shorter duration, tolerance-prone
Supports sustained appetite modulation models
Qualitative comparison; confirm in target species

Development of Parenteral Neuropharmacological Models

Because Thozalinone can achieve stable 3.0% to 9.0% w/w solutions in PEG 400 vehicles, it is the preferred choice for developing injectable dopaminergic models. This formulation compatibility allows researchers to administer precise, high-dose parenteral injections in Parkinsonian or extrapyramidal disease models without the risk of precipitation inherent to standard aqueous buffers[1].

Pharmacokinetic Tracking and GC/MS Assay Standardization

Thozalinone is highly suited for laboratories establishing standardized GC/MS derivatization workflows. By utilizing its predictable acid hydrolysis to 5-phenyl-2,4-oxazolidinedione and subsequent silylation, analytical chemists can use Thozalinone as a reliable reference standard for optimizing extraction and quantification protocols for the broader 4-oxazolidinone class in biological matrices [2].

Non-Convulsive High-Dose Behavioral Screening

In behavioral pharmacology, Thozalinone is the optimal compound for high-dose dopaminergic screening where motor toxicity must be minimized. Its established safety margin—specifically the absence of tremors and convulsions at doses up to 64 mg/kg—allows for the evaluation of cognitive and locomotor enhancement without the confounding variables introduced by classical amphetamine substitutes [3].

Application Fit

Application
Selection Property
Validation Focus
EPS risk screening
Gnawing behavior assay predictability
SI-based ranking vs. other dopaminergic agonists
Dopamine biosynthesis pathway studies
Dopamine synthesis enhancement (vs. reuptake)
Tyrosine hydroxylase activity; precursor incorporation
Forensic toxicology reference standard
Authenticated parent compound for differential identification
GC/MS method validation; hydrolysis product differentiation
Feeding behavior and metabolic disorder models
Sustained anorexigenic profile without tolerance
Duration of action; tolerance development endpoints

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.089877630 Da

Monoisotopic Mass

204.089877630 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68X5932947

Other CAS

655-05-0

Wikipedia

Thozalinone
1: Yen-Koo HC, Davis DA, Balazs T. Inhibition of dopaminergic agonist-induced gnawing behavior by neuroleptic drugs in mice. Drug Chem Toxicol. 1985;8(6):495-502. PubMed PMID: 2868876.
2: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
3: Yen-Koo HC, Balazs T. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. Drug Chem Toxicol. 1980;3(2):237-47. PubMed PMID: 6112126.
4: Leite AC, Liepen LL, Costa VP. [Clinical trial of Stimsem Thozalinone in the treatment of obese patients]. Rev Bras Med. 1971 Sep;28(9):475-8. Portuguese. PubMed PMID: 5139648.
5: Berstein BM, Latimer CN. Behavioral facilitation: the interaction of imipramine and desipra- mine with amphetamine, alpha-pipradrol, methylphenidate, and thozalinone. Psychopharmacologia. 1968;12(4):338-45. PubMed PMID: 4385109.
6: Gallant DM, Bishop MP, Scrignar CB, Hornsby L, Moore B, Inturrisi BB. A double-blind study of thozalinone (C1 39,808) in depressed outpatients. Curr Ther Res Clin Exp. 1966 Dec;8(12):621-2. PubMed PMID: 4962734.
7: Greenblatt EN, Osterberg AC. Some pharmacologic properties of thozalinone, a new excitant. Toxicol Appl Pharmacol. 1965 Jul;7(4):566-78. PubMed PMID: 4378772.

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